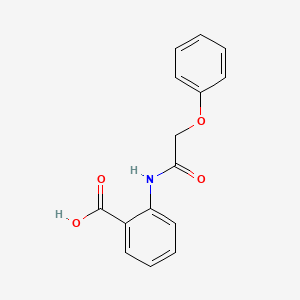

N-(2-Carboxyphenyl)phenoxyacetamide

CAS No.: 18704-92-2

Cat. No.: VC1689402

Molecular Formula: C15H13NO4

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18704-92-2 |

|---|---|

| Molecular Formula | C15H13NO4 |

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | 2-[(2-phenoxyacetyl)amino]benzoic acid |

| Standard InChI | InChI=1S/C15H13NO4/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |

| Standard InChI Key | RKNMVALGNSLQQL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O |

Introduction

N-(2-Carboxyphenyl)phenoxyacetamide, also known as 2-[(2-phenoxyacetyl)amino]benzoic acid, is a chemical compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is of interest in various fields due to its potential applications and chemical properties.

Synthesis and Suppliers

N-(2-Carboxyphenyl)phenoxyacetamide can be synthesized through various chemical reactions, although specific synthesis methods are not detailed in the available literature. Suppliers of this compound include Changzhou Hopschain Chemical Co., Ltd. and Block Chemical Technology (Shanghai) Co., Ltd., both based in China .

Safety and Hazards

The compound poses several hazards, as indicated by its GHS classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Related Compounds and Research

Research on related compounds, such as N-(2-carboxy-4-chlorophenyl)phenoxyacetamide, has shown promising results in inhibiting inflammation and pain . These findings suggest that modifications to the N-(2-Carboxyphenyl)phenoxyacetamide structure could yield compounds with significant biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume